molecular formula C11H8N4O2 B3059975 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol CAS No. 15973-83-8

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol

Cat. No.: B3059975
CAS No.: 15973-83-8
M. Wt: 228.21
InChI Key: XCYIFAUPOAWICJ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring, and its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . This interaction suggests that this compound could potentially influence biochemical reactions involving cell cycle progression .

Cellular Effects

In terms of cellular effects, this compound has been observed to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules and changes in gene expression. For instance, molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction could potentially lead to enzyme inhibition or activation, thereby influencing the expression of genes associated with cell cycle progression .

Metabolic Pathways

Given its interaction with CDK2, it may potentially influence pathways associated with cell cycle regulation .

Subcellular Localization

Given its molecular structure and interactions with cellular components such as CDK2, it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol typically involves the reaction of 3-phenyl-1H-pyrazol-5-amine with various reagents. One common method includes the use of the Vilsmeier-Haack reagent (DMF and phosphorus oxychloride) to form an intermediate, which is then treated with ammonium carbonate in acetic acid to yield the final product . The reaction conditions often involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which allows it to interact with multiple biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-8-6-12-15(7-4-2-1-3-5-7)9(8)13-11(17)14-10/h1-6H,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYIFAUPOAWICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291519
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15973-83-8
Record name NSC76240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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